N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide
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Overview
Description
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclohexyl group attached to the nitrogen atom of the indole ring and a sulfonyl group at the 3-position of the indole ring, making it a unique structure with potential biological significance.
Mechanism of Action
Target of Action
It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that this compound interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide is known to interact with various enzymes, proteins, and other biomolecules . It is metabolized via hydroxylation and N-dealkylation . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in certain metabolic pathways. It undergoes hydroxylation and N-dealkylation during metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole core with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the nitrogen atom of the indole ring through nucleophilic substitution reactions using cyclohexyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can be compared with other indole derivatives to highlight its uniqueness:
N-cyclohexyl-2-(1H-indole-3-yl)acetamide: Lacks the sulfonyl group, which may result in different biological activities and chemical reactivity.
N-cyclohexyl-2-(1H-indole-3-sulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, potentially altering its biological properties.
N-cyclohexyl-2-(1H-indole-3-sulfonyl)propionamide: Contains a propionamide group, which may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUBMBBGVSFVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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